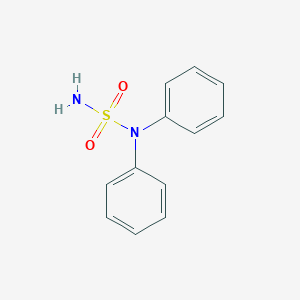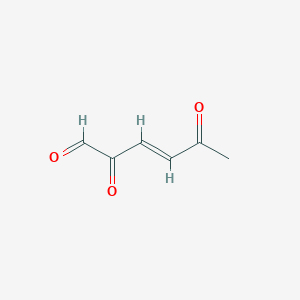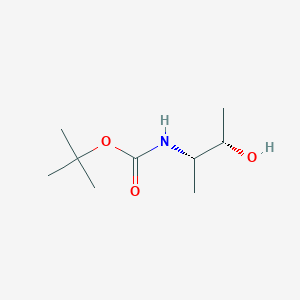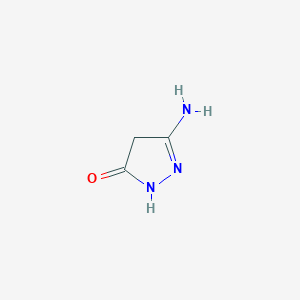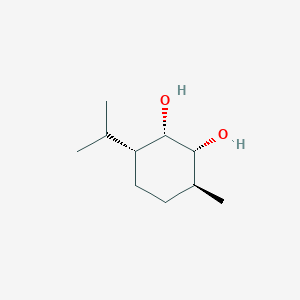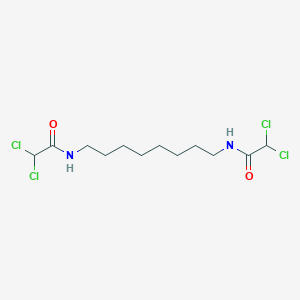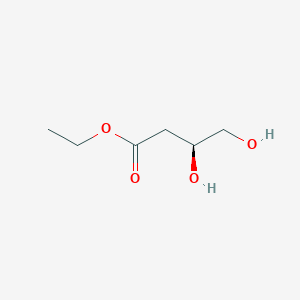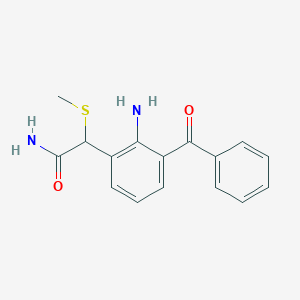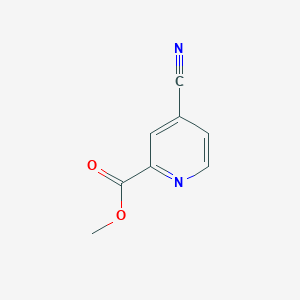
4-cyanopyridine-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-cyanopyridine-2-carboxylate” is a chemical compound that belongs to the pyridine family. It has a CAS Number of 142729-98-4 and a molecular weight of 162.15 .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-cyanopyridine-2-carboxylate” were not found in the search results, it’s worth noting that pyridine derivatives can be synthesized through various methods. For instance, one study discusses the synthesis of methyl-2-aminopyridine-4-carboxylate derivatives . Another research presents the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “Methyl 4-cyanopyridine-2-carboxylate” is represented by the InChI Code: 1S/C8H6N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-cyanopyridine-2-carboxylate” were not found in the search results, one study discusses the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
“Methyl 4-cyanopyridine-2-carboxylate” has a melting point of 154-156°C .Applications De Recherche Scientifique
Synthèse de composés organiques fluorés
Le 4-cyanopyridine-2-carboxylate de méthyle peut être utilisé dans la synthèse de composés organiques fluorés . Les composés organiques fluorés jouent un rôle important et sont largement utilisés dans la synthèse des produits pharmaceutiques et des produits agrochimiques en raison de leurs propriétés chimiques et biologiques favorables .
Substitution nucléophile aromatique
Ce composé peut être impliqué dans des réactions de substitution nucléophile aromatique . Le groupe nitro du 3-nitropyridine-4-carboxylate de méthyle a été remplacé avec succès par un anion fluorure via une substitution nucléophile aromatique pour donner le 3-fluoro-pyridine-4-carboxylate .
Synthèse de dihydropyridines
Le this compound peut être utilisé dans la synthèse de dihydropyridines . Les dihydropyridines sont une classe de composés souvent utilisés dans le traitement de l'hypertension .
Synthèse assistée par micro-ondes
Ce composé peut être utilisé dans la synthèse assistée par micro-ondes . Cette approche écologique de ces dérivés de dihydropyridine précieux n'implique pas les conditions difficiles ou fortement contaminantes courantes dans le chauffage classique et offre une réduction ou même une élimination de l'utilisation et de la récupération des solvants, une simplification des procédures de traitement, une facilité de mise à l'échelle, et une faible consommation d'énergie, en plus de rendements modérés à plus élevés .
Synthèse de quinoléines
Le this compound peut également être utilisé dans la synthèse de quinoléines . Les quinoléines sont une classe de composés souvent utilisés dans la synthèse de produits pharmaceutiques et de colorants
Safety and Hazards
“Methyl 4-cyanopyridine-2-carboxylate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Mode of Action
The compound’s mode of action involves a series of chemical reactions. It has been observed to participate in radical benzylation reactions . The chemistry uses a single photoredox catalyst to generate benzyl radicals upon N–F bond activation . This process involves the formation of kinetically stable dearomatized radical anions, which can then couple with other radicals .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the perfluoroalkylative pyridylation of alkenes via 4-cyanopyridine-boryl radicals . This process involves the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The result of the compound’s action is the formation of new compounds through chemical reactions. For instance, it participates in the formation of alkene difunctionalization products with a quaternary carbon center .
Analyse Biochimique
Biochemical Properties
Methyl 4-cyanopyridine-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with transferase enzymes, which are involved in the transfer of functional groups from one molecule to another. The compound can also interact with metabolic enzymes, influencing the rate of metabolic reactions. These interactions are primarily mediated through hydrogen bonds and van der Waals interactions, which stabilize the structure of the compound and facilitate its biochemical activity .
Cellular Effects
Methyl 4-cyanopyridine-2-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of signaling proteins, leading to alterations in downstream signaling pathways. Additionally, it can impact gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes. These effects collectively contribute to changes in cellular metabolism, affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of methyl 4-cyanopyridine-2-carboxylate involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, methyl 4-cyanopyridine-2-carboxylate can influence gene expression by binding to specific DNA sequences or interacting with transcription factors. These molecular interactions are crucial for the compound’s biochemical activity and its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-cyanopyridine-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 4-cyanopyridine-2-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic enzyme activities and antioxidant levels .
Dosage Effects in Animal Models
The effects of methyl 4-cyanopyridine-2-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, methyl 4-cyanopyridine-2-carboxylate can exhibit toxic or adverse effects, including disruptions in metabolic processes and oxidative stress .
Metabolic Pathways
Methyl 4-cyanopyridine-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic reactions. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes. Additionally, it can affect metabolite levels by altering the rate of metabolic reactions. These interactions are crucial for the compound’s role in cellular metabolism and its overall biochemical activity .
Transport and Distribution
The transport and distribution of methyl 4-cyanopyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can influence its biochemical activity and its effects on cellular function. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular processes .
Subcellular Localization
Methyl 4-cyanopyridine-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s biochemical activity and its interactions with other biomolecules. Understanding the subcellular localization of methyl 4-cyanopyridine-2-carboxylate is essential for elucidating its role in cellular processes .
Propriétés
IUPAC Name |
methyl 4-cyanopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYBXMRPDDEITK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)
